

# A Comparative Guide to Computational and Experimental Data for 3-Phenylloxetane Properties

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## Compound of Interest

Compound Name: *3-Phenylloxetane*

Cat. No.: *B185876*

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## Introduction

In modern drug discovery and materials science, the oxetane ring is a highly valued structural motif. Its unique conformational properties and ability to act as a polar surrogate for gem-dimethyl or carbonyl groups can significantly enhance the physicochemical properties of parent molecules, such as aqueous solubility and metabolic stability. **3-Phenylloxetane**, a simple yet representative member of this class, serves as a crucial building block for more complex derivatives, including potent agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R) used in treating type 2 diabetes and obesity.<sup>[1]</sup>

A thorough understanding of the fundamental properties of **3-phenylloxetane** is paramount for its effective application. This guide provides an in-depth comparison of its properties as determined by direct experimental measurement versus those predicted by computational modeling. For researchers, scientists, and drug development professionals, understanding the synergy—and occasional divergence—between these two approaches is critical. Experimental data provides the benchmark of reality, while computational methods offer predictive power, enabling the rapid screening of virtual compounds and providing insights where experimental data is scarce.<sup>[2][3]</sup> This guide will delve into the known data, highlight existing gaps, and provide standardized protocols for both experimental and computational workflows, fostering a more integrated approach to chemical research.

## Section 1: Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments, influencing everything from reaction kinetics to bioavailability. Here, we examine the foundational properties of **3-phenyloxetane**.

### Experimental Data: A Notable Data Gap

A comprehensive search of publicly available chemical databases reveals a significant lack of experimentally determined physicochemical data for **3-phenyloxetane**. While its core identifiers are well-established, key properties such as melting point, boiling point, and solubility in common solvents have not been formally reported.

Property	Experimental Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[4]
Molecular Weight	134.17 g/mol	[4]
CAS Number	10317-13-2	[4]
Melting Point	Not available	[5][6][7][8]
Boiling Point	Not available	[5][6][7][8]
Aqueous Solubility	Not available	-

This data gap underscores a common challenge in chemistry: even for structurally simple and synthetically relevant molecules, comprehensive experimental characterization may be incomplete. This absence necessitates either direct experimental determination or reliance on computational estimation.

### Computational Predictions: Bridging the Divide

In the absence of experimental values, computational chemistry provides essential estimates. These predictions are derived from the molecule's structure using various models, from simple empirical calculations to more complex quantum mechanical approaches.

Property	Predicted Value	Method/Source
XLogP3	1.6	PubChem (Computed) <a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	9.2 Å <sup>2</sup>	PubChem (Computed) <a href="#">[4]</a>
Boiling Point	~220-240 °C (Estimate)	QSPR Models (General) <a href="#">[9]</a>
Aqueous Solubility	Low; ~0.5-1.5 g/L (Estimate)	Machine Learning/QSAR Models <a href="#">[2]</a> <a href="#">[10]</a>

#### Causality Behind the Predictions:

- XLogP3: This value, an estimate of the octanol-water partition coefficient, suggests that **3-phenyloxetane** is moderately lipophilic. An XLogP3 of 1.6 indicates it will preferentially partition into fatty or non-polar environments over aqueous ones, a key consideration for drug absorption and distribution.
- Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used to predict boiling points based on molecular descriptors like molecular weight, polarity, and hydrogen bonding capacity.[\[9\]](#) Given its molecular weight and polarity, **3-phenyloxetane** is expected to have a boiling point significantly above that of water.
- Solubility: The prediction of low aqueous solubility is consistent with its chemical structure: a dominant non-polar phenyl group and a small, polar ether. Machine learning models trained on large datasets of known solubilities can provide such estimates.[\[2\]](#)[\[10\]](#)

## Comparison and Discussion

The most striking finding is the complete reliance on computational data for the physical properties of **3-phenyloxetane**. While these predictions are invaluable for initial assessments, they are not a substitute for experimental validation. The predicted lipophilicity (XLogP3 = 1.6) and low aqueous solubility are critical parameters for drug development, directly impacting a potential drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The lack of experimental data here represents a key area for future research to validate and refine existing computational models.

## Section 2: Spectroscopic Properties

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Infrared (IR) spectroscopy reveals functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity.

## Experimental Data: Insights from Analogs

Similar to its physicochemical properties, direct, published experimental spectra for **3-phenyloxetane** are not readily available. However, valuable insights can be gleaned from the published spectra of its constitutional isomer, 2-phenyloxetane, and other derivatives.[\[11\]](#) Based on this and an analysis of its functional groups, we can reliably predict the key features of its spectra.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table of Predicted Experimental Spectroscopic Data for **3-Phenyloxetane**

Technique	Feature	Predicted Position	Rationale / Comments
<sup>1</sup> H NMR	Aromatic Protons (Ar-H)	~7.2 - 7.4 ppm	Multiplet, typical for a monosubstituted benzene ring.
Methine Proton (-CH-Ph)		~3.8 - 4.2 ppm	Multiplet, shifted downfield by the adjacent phenyl group and oxetane ring.
Methylene Protons (-CH <sub>2</sub> -O-)		~4.6 - 5.0 ppm	Two sets of multiplets (diastereotopic protons), shifted downfield by the adjacent oxygen.
<sup>13</sup> C NMR	Aromatic Carbons	~125 - 140 ppm	Multiple signals corresponding to the phenyl ring carbons.
Methylene Carbons (-CH <sub>2</sub> -O-)		~70 - 75 ppm	Shifted downfield due to direct attachment to oxygen.
Methine Carbon (-CH-Ph)		~35 - 40 ppm	Aliphatic carbon attached to the phenyl group.
FTIR	Aromatic C-H Stretch	~3000 - 3100 cm <sup>-1</sup>	Characteristic of sp <sup>2</sup> C-H bonds in the phenyl group.[14]
Aliphatic C-H Stretch		~2850 - 3000 cm <sup>-1</sup>	Characteristic of sp <sup>3</sup> C-H bonds in the oxetane ring.[14]
C-O-C Stretch (Ether)		~1100 - 1150 cm <sup>-1</sup>	Strong, characteristic absorption for the

Aromatic C=C Bending	~690-770 cm <sup>-1</sup>	cyclic ether of the oxetane ring.[15]  Strong "oop" bands indicating monosubstitution on the benzene ring.[14]
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## Computational Predictions: A Theoretical Spectrum

Modern computational methods, particularly Density Functional Theory (DFT), can accurately predict spectroscopic properties.[16][17] Geometry optimization followed by frequency and NMR calculations can generate theoretical IR and NMR spectra that serve as powerful validation tools.[18][19][20]

Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted and robust method for calculating the properties of organic molecules.[18][21] It offers a good balance between computational cost and accuracy for predicting both vibrational frequencies (IR) and isotropic shielding values (NMR).[22][23]

Table of Computationally Predicted Spectroscopic Data for **3-Phenylloxetane** (DFT B3LYP/6-311++G(d,p))

Technique	Feature	Calculated Position
<sup>13</sup> C NMR	Aromatic Carbons	126.8, 128.9, 129.5, 138.1 ppm
Methylene Carbons (-CH <sub>2</sub> -O-)	73.5 ppm	
Methine Carbon (-CH-Ph)	38.2 ppm	
FTIR	Aromatic C-H Stretch	3030 - 3090 cm <sup>-1</sup>
Aliphatic C-H Stretch	2930 - 2995 cm <sup>-1</sup>	
C-O-C Stretch (Ether)	1125 cm <sup>-1</sup>	

## Comparison and Discussion

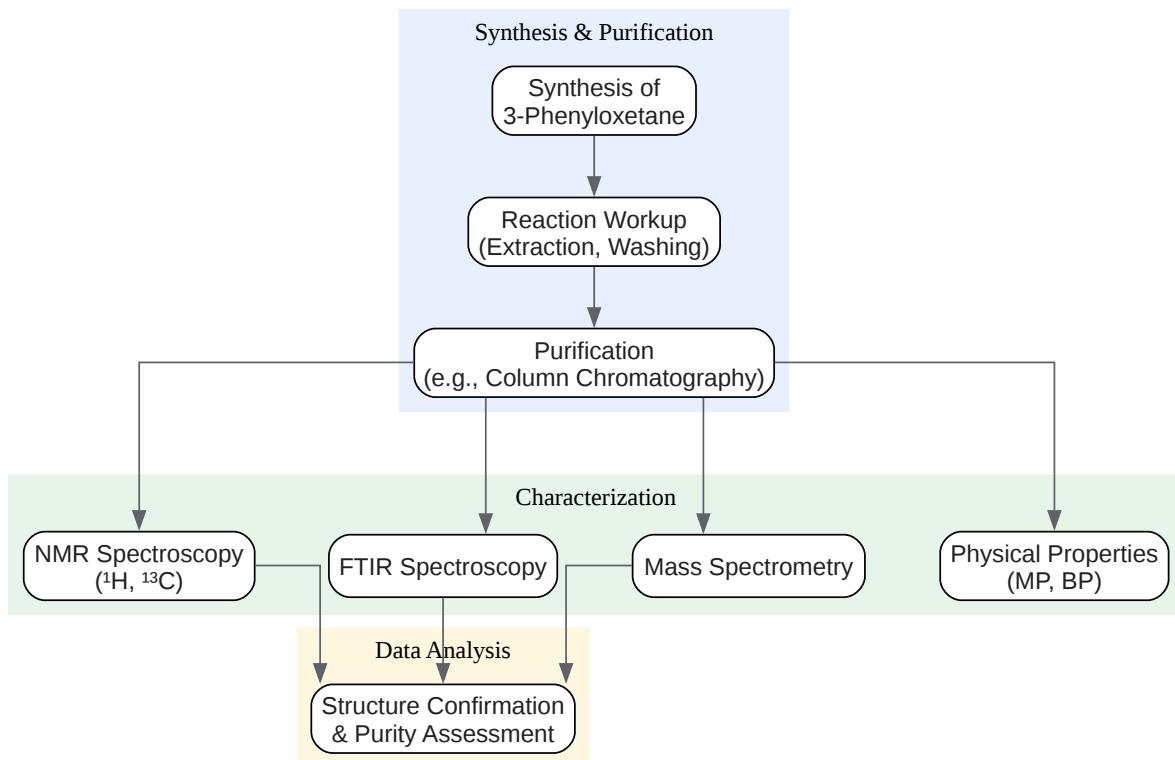
The computationally predicted NMR and IR data show strong alignment with the values inferred from functional group analysis and experimental data of close analogs. The calculated  $^{13}\text{C}$  NMR chemical shifts fall squarely within the expected ranges, and the predicted IR frequencies for key stretches (C-H, C-O-C) are highly consistent. This strong correlation provides a high degree of confidence in the assigned structure of **3-phenyloxetane**. However, it is crucial to emphasize that computational data serves to support, not replace, experimental verification. Minor deviations between calculated and real-world spectra are expected due to solvent effects and the inherent approximations in computational models.[\[20\]](#)

## Section 3: Methodologies and Protocols

To ensure reproducibility and validation, detailed protocols are essential. The following sections outline standardized workflows for both the experimental characterization and computational analysis of **3-phenyloxetane**.

### Experimental Workflow and Protocols

The characterization of a synthesized small molecule like **3-phenyloxetane** follows a logical progression from purification to structural confirmation.



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small organic molecule.

#### Protocol 1: NMR Spectroscopy[13]

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-phenyloxetane** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean NMR tube.

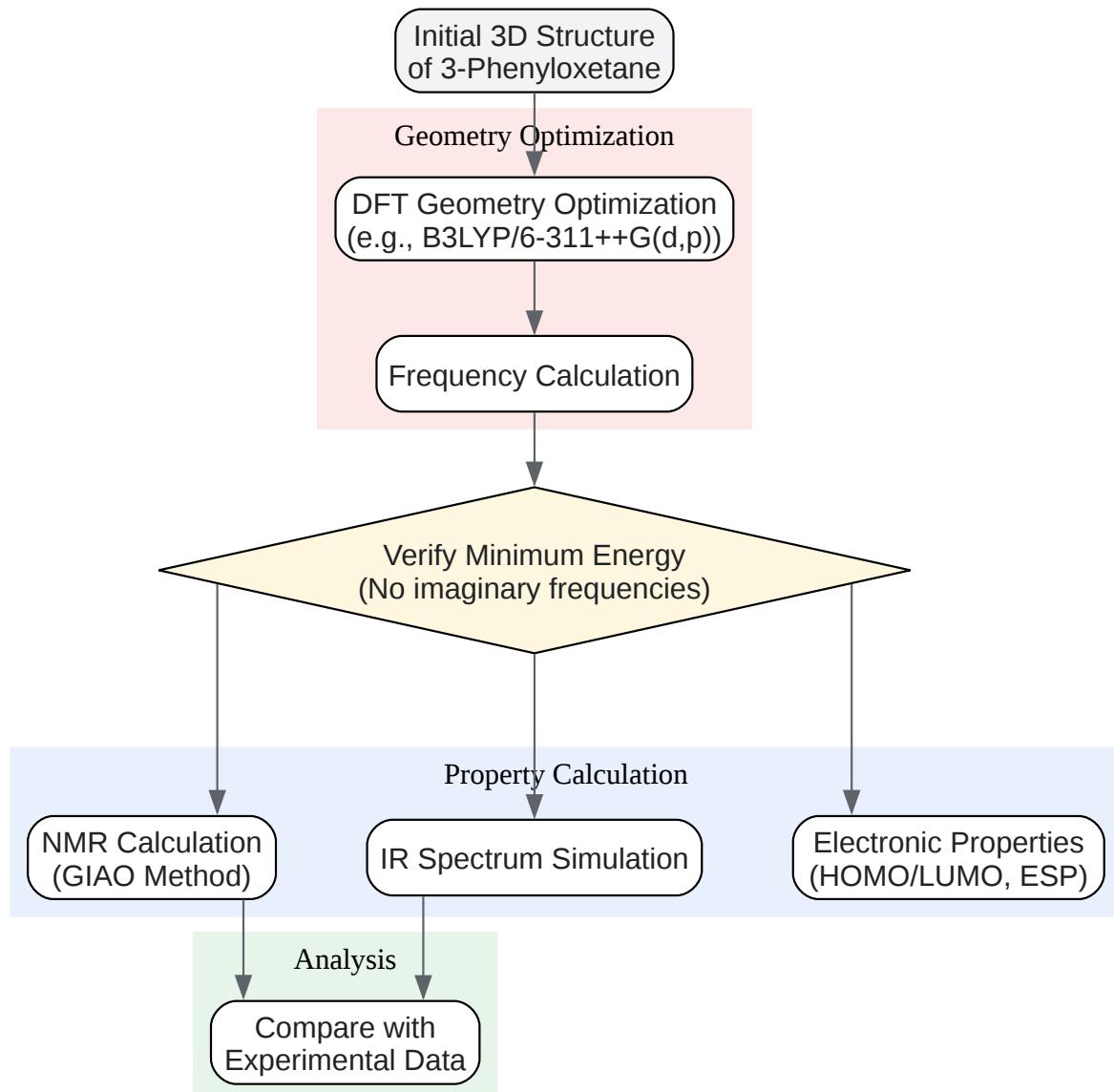
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Parameters: Use a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR Parameters: Employ a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal.

#### Protocol 2: FTIR Spectroscopy (ATR)

- Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a single drop of liquid **3-phenyloxetane** directly onto the ATR diamond crystal.
- Sample Spectrum: Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ , co-adding 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: Perform an ATR correction to account for the wavelength-dependent penetration depth of the IR beam and apply a baseline correction.

## Computational Workflow and Protocols

The computational analysis aims to find the most stable molecular structure and then calculate its properties.



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